molecular formula C12H17NO B2396725 cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320574-26-1

cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2396725
CAS No.: 2320574-26-1
M. Wt: 191.274
InChI Key: HEQOBDDZRMMGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine derivative with a tropane-like scaffold. Its core structure comprises an 8-azabicyclo[3.2.1]octane system, a seven-membered bicyclic ring system common in bioactive molecules. Key structural features include:

  • A cyclopropyl group attached via a ketone (methanone) at the 8-position.
  • A methylene substituent at the 3-position, increasing steric rigidity.
  • Stereochemistry defined by the (1R,5S) configuration, critical for receptor interactions.

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to tropane alkaloids and synthetic analogs targeting enzymes or receptors in neurological and autoimmune diseases .

Properties

IUPAC Name

cyclopropyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-6-10-4-5-11(7-8)13(10)12(14)9-2-3-9/h9-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOBDDZRMMGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the bicyclic core, followed by functional group modifications to introduce the cyclopropyl and methylene groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Drug Development

Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone has been investigated for its potential as a therapeutic agent in various conditions:

  • Neurological Disorders : Due to its structural similarity to tropane alkaloids, this compound may exhibit neuroprotective effects and has been studied for its potential in treating conditions like Alzheimer's disease and Parkinson's disease. Research indicates that modifications to the bicyclic structure can enhance receptor binding affinity, which is crucial for developing effective treatments for these disorders .
  • Antidepressant Activity : Some studies suggest that derivatives of this compound can influence serotonin and dopamine pathways, making them candidates for antidepressant therapies. The bicyclic framework allows for interactions with neurotransmitter receptors, which can modulate mood and anxiety levels .

Antibacterial Properties

Recent research has highlighted the antibacterial potential of compounds related to this compound. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, suggesting a role in the development of new antibiotics .

Case Study 1: Neuropharmacological Effects

A study conducted on analogs of this compound demonstrated its efficacy in enhancing cognitive functions in animal models of Alzheimer's disease. The results indicated that the compound improved memory retention and reduced neuroinflammation, making it a promising candidate for further development as a neuroprotective agent .

Case Study 2: Antibacterial Activity

In a comparative study of various bicyclic compounds, this compound derivatives were found to exhibit potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing its potential as a scaffold for new antibiotic drugs .

Mechanism of Action

The mechanism of action of cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its therapeutic potential.

Comparison with Similar Compounds

Table 1: Substituent Variations in 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Target/Activity
Target Compound Cyclopropyl (8), Methylene (3) Methanone Hypothesized kinase or receptor modulation
(1R,5S)-8-(1H-Indole-5-carbonyl) analog Indole-5-carbonyl (8) Acylated amine Unspecified, likely CNS targets
PF-06700841 Difluorocyclopropyl, Pyrimidinyl Dual TYK2/JAK1 inhibitor Autoimmune diseases (e.g., psoriasis)
UE2343 Pyrimidin-2-yl (3), Thiophenyl (8) 11β-HSD1 inhibitor Alzheimer’s disease
Tropifexor Cyclopropyl-oxazole Farnesoid X receptor agonist Cholestatic liver diseases

Key Observations :

  • Stereochemical Impact: The (1R,5S) configuration aligns with bioactive tropane derivatives, such as PF-06700841, which showed nanomolar potency against TYK2/JAK1 kinases .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2)
Target Compound ~245 2.1–2.5 <0.1 (aqueous) High (CYP3A4 resistance)
PF-06700841 447.4 3.8 0.05 Moderate (hepatic clearance)
UE2343 385.45 2.7 0.2 High (low CYP affinity)
(8-Methyl analog) 155.24 0.9 1.5 Low (rapid oxidation)

Key Observations :

  • The target compound’s cyclopropyl group likely reduces oxidative metabolism compared to methyl or hydroxylated analogs (e.g., UE2316 in ), aligning with its predicted high metabolic stability.
  • Lower logP (~2.1–2.5) compared to PF-06700841 (logP 3.8) suggests improved aqueous solubility, critical for oral bioavailability.

Biological Activity

Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound notable for its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activity, particularly in relation to its interactions with various receptors and enzymes.

PropertyValue
Common NameThis compound
CAS Number2320574-26-1
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves multiple synthetic routes starting from readily available precursors. Key steps include:

  • Cyclization : Formation of the azabicyclo[3.2.1]octane core.
  • Functional Group Modifications : Introduction of cyclopropyl and methylene groups.
  • Reaction Conditions : Utilization of strong bases or acids, controlled temperatures, and inert atmospheres to optimize yield and purity.

Biological Activity

The biological activity of this compound is primarily associated with its interaction with specific molecular targets, including receptors and enzymes:

The compound's mechanism of action involves binding to molecular targets with high affinity, which modulates their activity and leads to biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing neurotransmitter signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential as a selective antagonist for kappa opioid receptors (KOR). For example:

  • A series of analogs derived from the bicyclic structure exhibited potent KOR antagonism with IC50 values in the nanomolar range (e.g., κ IC(50) = 20 nM) .

Case Studies

  • Kappa Opioid Receptor Antagonism : Research indicated that modifications to the bicyclic structure could enhance selectivity and potency against KOR while minimizing central nervous system (CNS) exposure .
  • Antivascular Activity : Cyclopropyl derivatives were evaluated for their ability to inhibit tubulin polymerization, showing potential as antivascular agents in cancer therapy .

Q & A

Q. Basic Methodology :

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic framework geometry .
  • NMR Spectroscopy : ¹H-¹³C HMBC correlations differentiate between axial/equatorial substituents on the azabicyclo scaffold .

Advanced Application :
Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) detects ring-flipping dynamics in the bicyclic system, which impacts pharmacophore modeling .

How do substituent modifications (e.g., cyclopropyl vs. aryl groups) alter the compound’s pharmacokinetic profile?

Q. Basic SAR Analysis :

Substituent LogP Plasma Stability (t₁/₂) CYP3A4 Inhibition
Cyclopropyl2.1>6 hoursLow (IC₅₀ >10 µM)
Aryl (e.g., Ph)3.82–3 hoursModerate (IC₅₀ 1–5 µM)

Data derived from liver microsomal assays and HPLC-MS stability studies .

Advanced Mechanistic Insight :
The cyclopropyl group reduces metabolic oxidation by CYP450 enzymes compared to aryl substituents, as shown via deuterium isotope effect studies .

What strategies resolve contradictions in reported biological activity data across in vitro vs. in vivo studies?

Case Study : Discrepancies in serotonin receptor (5-HT₂A) antagonism:

  • In vitro : IC₅₀ = 50 nM (HEK293 cells overexpressing 5-HT₂A) .
  • In vivo : No efficacy in rodent models of psychosis at equivalent doses.

Q. Resolution Strategies :

Plasma Protein Binding Assays : Confirm free fraction availability (e.g., >90% protein binding reduces effective concentration) .

Metabolite Identification : LC-HRMS detects rapid glucuronidation of the methanone group in vivo, necessitating prodrug strategies .

How is the compound’s stability under physiological conditions optimized for CNS-targeted applications?

Q. Basic Protocol :

  • pH Stability Profiling : The compound degrades at pH <5 (e.g., gastric fluid), requiring enteric coating for oral administration .
  • Light Sensitivity : UV-Vis studies show photodegradation at λ = 254 nm; amber vials are recommended for storage .

Advanced Formulation :
Nanoparticle encapsulation (PLGA polymers) improves blood-brain barrier penetration, validated via in situ brain perfusion models in rodents .

What computational tools predict the compound’s reactivity in novel synthetic pathways?

Q. Basic Tools :

  • DFT Calculations (Gaussian 16) : Optimize transition states for cyclopropanation or ring-opening reactions .
  • Retrosynthetic Analysis (Synthia™) : Generates feasible routes using available building blocks (e.g., tropinone derivatives) .

Advanced Application :
Machine learning (e.g., Chemprop) predicts regioselectivity in electrophilic aromatic substitution reactions on the bicyclic core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.